Ethyl 5-oxopentanoate

Description

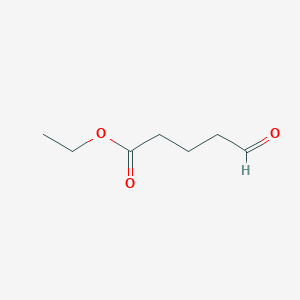

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBOSISFPJABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456475 | |

| Record name | ethyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22668-36-6 | |

| Record name | ethyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, holds significant potential in various research and development applications, particularly in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols and spectroscopic data, to support its use in advanced scientific endeavors.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Ethyl 5-oxopentanoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 22668-36-6 | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | ~280 °C (estimated) | [3] |

| Density | ~1.1 ± 0.1 g/cm³ (estimated) | [3] |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, acetone). | [3] |

| InChI | InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | [1] |

| SMILES | CCOC(=O)CCCC=O | [1] |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of Ethyl 5-oxopentanoate. While a complete set of experimentally recorded spectra is not widely published, data from analogous compounds and predicted values provide a strong basis for its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Ethyl 5-oxopentanoate is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on analogous compounds, the following chemical shifts (δ) in ppm can be predicted:

-

A triplet around 1.2-1.4 ppm for the methyl protons (-CH₃) of the ethyl group.[3]

-

A multiplet in the range of 2.1-2.4 ppm for the methylene (B1212753) protons adjacent to the carbonyl groups.[3]

-

A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group.

-

A signal for the aldehydic proton.

-

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts would include signals for the ester carbonyl, the aldehyde carbonyl, the methylene carbons of the pentanoate chain, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 5-oxopentanoate is expected to exhibit strong absorption bands characteristic of its functional groups. A strong absorption around 1730 cm⁻¹ is anticipated for the ester carbonyl (C=O) stretch, and another strong band for the aldehyde carbonyl (C=O) stretch.[3]

Mass Spectrometry (MS)

The mass spectrum of Ethyl 5-oxopentanoate will show a molecular ion peak (M⁺) at m/z 144.[2] Fragmentation patterns would likely involve the loss of the ethoxy group, the alkyl chain, and other characteristic fragments of γ-keto esters.

Chemical Reactivity and Synthesis

The dual functionality of Ethyl 5-oxopentanoate makes it a versatile building block in organic synthesis. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the ester group is susceptible to hydrolysis, transesterification, and reduction.

Synthesis of Ethyl 5-oxopentanoate

A reliable method for the synthesis of Ethyl 5-oxopentanoate involves the oxidation of ethyl 5-bromopentanoate.[2]

Experimental Protocol: Synthesis from Ethyl 5-bromopentanoate [2]

-

Materials:

-

Ethyl 5-bromopentanoate (42 g)

-

Sodium bicarbonate (34 g)

-

Pyridine (B92270) N-oxide (38 g)

-

Toluene (B28343) (350 ml total)

-

Water (400 ml)

-

Magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in 250 ml of toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 9 hours.

-

After cooling to room temperature, partition the product with 400 ml of water.

-

Separate the toluene layer and extract the aqueous layer with an additional 100 ml of toluene.

-

Combine the toluene extracts and dry over magnesium sulfate.

-

Remove the toluene by fractional distillation.

-

Distill the residue under vacuum to yield ethyl 5-oxopentanoate as a colorless oil (14.1 g). The mass spectrum should confirm a molecular ion peak at m/z 144.

-

Caption: Synthesis of Ethyl 5-oxopentanoate.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and quantification of Ethyl 5-oxopentanoate. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general protocol for the GC-MS analysis of ethyl esters can be adapted for Ethyl 5-oxopentanoate.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS or equivalent) is suitable.

-

Sample Preparation: Dissolve a small amount of Ethyl 5-oxopentanoate in a suitable solvent such as hexane (B92381) or ethyl acetate.

-

GC Conditions (typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Caption: GC-MS analysis workflow.

Safety and Handling

Ethyl 5-oxopentanoate is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Applications in Research and Development

The unique structure of Ethyl 5-oxopentanoate makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its γ-keto ester moiety is a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[3] The aldehyde functionality allows for chain extension and the introduction of diverse substituents.

As research into novel therapeutics and materials continues to expand, the utility of versatile building blocks like Ethyl 5-oxopentanoate is expected to grow, making a thorough understanding of its chemical properties essential for the scientific community.

References

An In-depth Technical Guide to Ethyl 5-oxopentanoate (CAS Number: 22668-36-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule with applications in organic synthesis and as a precursor for various bioactive compounds. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its potential role in medicinal chemistry and drug development.

Chemical and Physical Properties

Ethyl 5-oxopentanoate is a colorless liquid with a mild, ester-like odor. Its key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22668-36-6 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | ethyl 5-oxopentanoate | [1] |

| Synonyms | 5-Oxopentanoic acid ethyl ester, 4-Carbethoxybutanal | [1] |

| Density | 0.995 g/mL | |

| Boiling Point | Data not available | |

| Refractive Index | Data not available | |

| SMILES | CCOC(=O)CCCC=O | [1] |

| InChIKey | WUPBOSISFPJABC-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following spectroscopic data are predicted based on computational models. These predictions are intended to provide a reference for the expected spectral characteristics of Ethyl 5-oxopentanoate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Ethyl 5-oxopentanoate is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet | 1H | Aldehydic proton (-CHO) |

| ~4.1 | Quartet | 2H | Methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) |

| ~2.6 | Triplet | 2H | Methylene protons adjacent to the aldehyde (-CH₂CHO) |

| ~2.4 | Triplet | 2H | Methylene protons adjacent to the ester (-CH₂COOEt) |

| ~2.0 | Quintet | 2H | Central methylene protons (-CH₂CH₂CH₂-) |

| ~1.2 | Triplet | 3H | Methyl protons of the ethyl group (-OCH₂CH₃) |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will exhibit seven signals, one for each unique carbon atom.[2]

| Chemical Shift (ppm) | Assignment |

| ~202 | Aldehydic carbonyl carbon (-CHO) |

| ~173 | Ester carbonyl carbon (-COO-) |

| ~61 | Methylene carbon of the ethyl group (-OCH₂CH₃) |

| ~43 | Methylene carbon adjacent to the aldehyde (-CH₂CHO) |

| ~33 | Methylene carbon adjacent to the ester (-CH₂COOEt) |

| ~19 | Central methylene carbon (-CH₂CH₂CH₂-) |

| ~14 | Methyl carbon of the ethyl group (-OCH₂CH₃) |

Predicted Mass Spectrum

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage adjacent to the carbonyl groups.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950-2850 | C-H stretching vibrations of the alkyl chain |

| ~2720 and ~2820 | C-H stretching vibrations characteristic of an aldehyde |

| ~1735 | C=O stretching vibration of the ester carbonyl |

| ~1725 | C=O stretching vibration of the aldehyde carbonyl |

| ~1200-1100 | C-O stretching vibration of the ester |

Synthesis of Ethyl 5-oxopentanoate

Ethyl 5-oxopentanoate can be synthesized through several routes. Below are detailed experimental protocols for three common methods.

Method 1: Oxidation of Ethyl 5-hydroxypentanoate (B1236267)

This method involves the oxidation of the corresponding alcohol, Ethyl 5-hydroxypentanoate.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-hydroxypentanoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Oxidation: Slowly add the oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), 1.5 equivalents) to the solution at room temperature. For Swern oxidation, a solution of oxalyl chloride in dichloromethane (B109758) is added to a solution of dimethyl sulfoxide (B87167) (DMSO) at low temperature (-78 °C), followed by the addition of the alcohol and then a hindered base like triethylamine.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium bisulfite for PCC oxidation). Filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the chromium salts (if using PCC).

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure Ethyl 5-oxopentanoate.

Method 2: Ring-Opening of Glutaric Anhydride (B1165640)

This method involves the reaction of glutaric anhydride with ethanol.[3]

Experimental Protocol:

-

Esterification: In a round-bottom flask, dissolve glutaric anhydride (1 equivalent) in an excess of anhydrous ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the glutaric anhydride is consumed, yielding monoethyl glutarate.

-

Work-up: Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude monoethyl glutarate.

-

Selective Reduction: The carboxylic acid moiety of monoethyl glutarate is then selectively reduced to the aldehyde. This can be achieved through conversion to an acid chloride followed by reduction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.

-

Final Purification: Purify the final product by column chromatography.

Method 3: Esterification of 5-Oxopentanoic Acid

This is a direct esterification of the corresponding carboxylic acid.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 5-oxopentanoic acid (1 equivalent), an excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid. A suitable solvent that forms an azeotrope with water, such as toluene, can also be added.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction by observing the amount of water collected or by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation or column chromatography.

Applications in Medicinal Chemistry and Drug Development

Ethyl 5-oxopentanoate serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals. Its bifunctional nature, possessing both an aldehyde and an ester, allows for a variety of chemical transformations. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, while the ester can be hydrolyzed, reduced, or act as a site for Claisen condensation.

The γ-ketoester moiety is a precursor to various five- and six-membered heterocyclic systems, such as pyridazines, pyrazolones, and dihydropyridines, which are prevalent scaffolds in medicinal chemistry.

While direct biological activity of Ethyl 5-oxopentanoate has not been extensively reported, its utility as a synthetic intermediate makes it a relevant compound for drug discovery and development programs.

Safety and Handling

Ethyl 5-oxopentanoate is classified as an irritant.[1] The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 5-oxopentanoate (CAS 22668-36-6) is a valuable and versatile synthetic intermediate. This technical guide has provided a summary of its chemical and physical properties, predicted spectroscopic data, detailed synthesis protocols, and an overview of its applications in medicinal chemistry. For researchers and professionals in drug development, this compound offers a flexible scaffold for the synthesis of a wide range of potentially bioactive molecules. It is important to handle this compound with appropriate safety precautions due to its irritant nature.

References

Spectroscopic Profile of Ethyl 5-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-oxopentanoate (B1240814) (CAS No: 22668-36-6). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural isomer, Ethyl 4-oxopentanoate (B1231505) (Ethyl levulinate), and known spectroscopic principles for similar aliphatic esters and aldehydes. The content herein is intended to serve as a robust reference for the identification, characterization, and quality control of Ethyl 5-oxopentanoate in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 5-oxopentanoate

-

Molecular Formula: C₇H₁₂O₃[1]

-

SMILES: CCOC(=O)CCCC=O[1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 5-oxopentanoate. These predictions are derived from spectral data of analogous compounds and established spectroscopic theory.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~4.1 | Quartet (q) | 2H | Methylene protons (-OCH₂CH₃) |

| ~2.7 | Triplet (t) | 2H | Methylene protons adjacent to aldehyde (-CH₂CHO) |

| ~2.4 | Triplet (t) | 2H | Methylene protons adjacent to ester (-CH₂COOR) |

| ~2.0 | Quintet | 2H | Methylene protons (-CH₂CH₂CH₂-) |

| ~1.2 | Triplet (t) | 3H | Methyl protons (-OCH₂CH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehyde Carbonyl Carbon (-CHO) |

| ~173 | Ester Carbonyl Carbon (-COOR) |

| ~61 | Methylene Carbon (-OCH₂CH₃) |

| ~43 | Methylene Carbon adjacent to aldehyde (-CH₂CHO) |

| ~33 | Methylene Carbon adjacent to ester (-CH₂COOR) |

| ~20 | Methylene Carbon (-CH₂CH₂CH₂-) |

| ~14 | Methyl Carbon (-OCH₂CH₃) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975-2850 | Medium | C-H (alkane) stretching |

| ~2720, ~2820 | Weak | C-H (aldehyde) stretching (Fermi doublet) |

| ~1735 | Strong | C=O (ester) stretching[3] |

| ~1725 | Strong | C=O (aldehyde) stretching |

| ~1240 | Strong | C-O (ester) stretching |

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Relative Intensity | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - CHO]⁺ |

| 99 | Moderate | [M - OCH₂CH₃]⁺ |

| 73 | High | [COOCH₂CH₃]⁺ |

| 43 | High | [CH₂CHO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of small, liquid organic molecules like Ethyl 5-oxopentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-oxopentanoate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Instrument Parameters:

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of Ethyl 5-oxopentanoate in 0.6-0.7 mL of CDCl₃ with TMS.[4]

-

Instrument Parameters:

-

Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[6]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.[6]

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.[6]

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As Ethyl 5-oxopentanoate is a liquid at room temperature, the spectrum can be obtained from a neat (undiluted) thin film. Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] Gently place a second salt plate on top to create a thin liquid film between the plates.[7][8]

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile liquids like Ethyl 5-oxopentanoate. This allows for separation from any impurities prior to mass analysis.

-

Instrument Parameters:

-

Data Analysis: The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 5-oxopentanoate using the spectroscopic techniques described in this guide.

Caption: Workflow for the structural elucidation of Ethyl 5-oxopentanoate.

References

- 1. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Synthesis of Ethyl 5-Oxopentanoate from Ethyl 5-Bromopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing ethyl 5-oxopentanoate (B1240814) from ethyl 5-bromopentanoate. This key intermediate is valuable in various research and development applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document details two primary synthetic strategies: a direct one-step oxidation and a two-step hydrolysis-oxidation sequence. For each method, experimental protocols are provided, and quantitative data is summarized for comparative analysis.

Introduction

Ethyl 5-oxopentanoate is a bifunctional molecule containing both an ester and an aldehyde functional group. This arrangement makes it a versatile building block in organic synthesis. The conversion of the readily available ethyl 5-bromopentanoate to the desired aldehyde can be achieved through direct oxidation of the alkyl halide or via a two-step process involving the formation of an alcohol intermediate. The choice of synthetic route may depend on factors such as desired yield, reaction conditions, and available reagents.

Synthetic Pathways

Two principal pathways for the synthesis of ethyl 5-oxopentanoate from ethyl 5-bromopentanoate are presented:

-

Route 1: Direct Oxidation (Kornblum Oxidation) : A one-step conversion of the alkyl bromide to the aldehyde using dimethyl sulfoxide (B87167) (DMSO).

-

Route 2: Two-Step Hydrolysis and Oxidation : Involves the initial conversion of the alkyl bromide to an alcohol (ethyl 5-hydroxypentanoate) via nucleophilic substitution, followed by oxidation of the alcohol to the aldehyde using established methods like the Swern or Dess-Martin oxidation.

The overall synthetic transformations are depicted below.

Caption: Overview of the synthetic routes to ethyl 5-oxopentanoate.

Route 1: Direct Synthesis via Kornblum Oxidation

The Kornblum oxidation provides a direct method for the conversion of primary alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base.[1] The reaction proceeds through an alkoxysulfonium salt intermediate, which then undergoes base-mediated elimination to yield the aldehyde.

Reaction Mechanism

The general mechanism for the Kornblum oxidation is as follows:

Caption: Generalized mechanism of the Kornblum oxidation.

Experimental Protocol: Microwave-Assisted Kornblum Oxidation

A rapid, microwave-assisted Kornblum oxidation has been reported for the synthesis of aliphatic aldehydes from alkyl bromides.

Materials:

-

Ethyl 5-bromopentanoate

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a 25 mL pyrex beaker, mix ethyl 5-bromopentanoate (4 mmol), DMSO (5 mmol), and sodium bicarbonate (8 mmol).

-

Irradiate the heterogeneous mixture in a microwave oven (e.g., 300 W) for 2-4 minutes.

-

After irradiation, cool the reaction mixture and add 50 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-oxopentanoate.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio (Bromoester:DMSO:Base) | 1 : 1.25 : 2 | General Protocol |

| Reaction Time | 2 - 4 minutes | Microwave-assisted |

| Reported Yields (for aliphatic bromides) | >80% | Microwave-assisted |

Route 2: Two-Step Synthesis via Hydrolysis and Oxidation

This pathway involves the initial conversion of ethyl 5-bromopentanoate to ethyl 5-hydroxypentanoate, followed by the oxidation of the resulting primary alcohol to the desired aldehyde.

Step 2a: Hydrolysis of Ethyl 5-Bromopentanoate

The conversion of the alkyl bromide to an alcohol is a nucleophilic substitution reaction (SN2) where a hydroxide (B78521) ion displaces the bromide ion.[2] Care must be taken to minimize the competing hydrolysis of the ester functionality. Using a mixed solvent system of ethanol (B145695) and water can improve the solubility of the starting material.[2]

Experimental Protocol: Nucleophilic Substitution with Hydroxide

Materials:

-

Ethyl 5-bromopentanoate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl 5-bromopentanoate in a 1:1 mixture of ethanol and water.

-

Add a stoichiometric amount of potassium hydroxide.

-

Heat the mixture under reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 5-hydroxypentanoate.

-

Purify the product by vacuum distillation.

Step 2b: Oxidation of Ethyl 5-Hydroxypentanoate

The resulting primary alcohol, ethyl 5-hydroxypentanoate, can be oxidized to the aldehyde using various mild oxidizing agents. The Swern and Dess-Martin oxidations are common choices due to their high selectivity and mild reaction conditions.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).

Experimental Protocol: Swern Oxidation

Materials:

-

Ethyl 5-hydroxypentanoate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of oxalyl chloride (1.2 equiv.) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 equiv.) in dichloromethane dropwise.

-

Stir the mixture for 10 minutes at -78 °C.

-

Slowly add a solution of ethyl 5-hydroxypentanoate (1.0 equiv.) in dichloromethane.

-

Stir the reaction mixture for 20 minutes at -78 °C.

-

Add triethylamine (5.0 equiv.) dropwise and continue stirring for 10 minutes at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

-

Quench the reaction with water and adjust the pH of the aqueous layer to ~4 with 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Dess-Martin oxidation employs the Dess-Martin periodinane (DMP) as the oxidizing agent, offering mild reaction conditions and a simple workup.[3]

Experimental Protocol: Dess-Martin Oxidation

Materials:

-

Ethyl 5-hydroxypentanoate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Diethyl ether

Procedure:

-

To a solution of ethyl 5-hydroxypentanoate (1.0 equiv.) in dichloromethane, add Dess-Martin periodinane (1.1 equiv.) at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for the Two-Step Route

| Step | Reagents | Reaction Conditions | Typical Yield | Reference |

| Hydrolysis | KOH, Ethanol/Water | Reflux | Variable | General SN2 |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C to RT | High | General Protocol |

| Dess-Martin Oxidation | DMP, CH₂Cl₂ | Room Temperature | High | General Protocol |

Purification and Characterization

The final product, ethyl 5-oxopentanoate, is typically a liquid at room temperature. Purification can be achieved by either vacuum distillation or flash column chromatography on silica gel, using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Characterization of the purified product should be performed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the aldehyde proton (δ ≈ 9.8 ppm) and the ethyl ester protons.

-

¹³C NMR: To identify the carbonyl carbons of the aldehyde (δ ≈ 202 ppm) and the ester (δ ≈ 173 ppm).

-

FT-IR: To observe the characteristic C=O stretching frequencies for the aldehyde (≈ 1725 cm⁻¹) and the ester (≈ 1735 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the product.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of ethyl 5-oxopentanoate.

Conclusion

The synthesis of ethyl 5-oxopentanoate from ethyl 5-bromopentanoate can be effectively achieved through either a direct Kornblum oxidation or a two-step hydrolysis-oxidation sequence. The direct microwave-assisted Kornblum oxidation offers a rapid and high-yielding route. The two-step method, while longer, utilizes well-established and reliable oxidation reactions (Swern or Dess-Martin) for the final step, providing greater control and predictability. The choice of method will be dictated by the specific requirements of the research or development project, including scale, time constraints, and reagent availability. Careful purification and characterization are essential to ensure the high quality of the final product for its intended applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814), a bifunctional organic molecule incorporating both an ester and an aldehyde, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available literature and computational data. The document details its structure, physicochemical characteristics, and reactivity profile. A detailed experimental protocol for its synthesis is provided, alongside a discussion of its stability and potential applications in pharmaceutical and chemical research. While experimental spectroscopic data remains limited, this guide offers predicted spectral characteristics to aid in its identification and characterization.

Introduction

Ethyl 5-oxopentanoate (CAS No. 22668-36-6), also known as ethyl glutaraldehydate or 4-carbethoxybutanal, is a linear five-carbon chain possessing an ethyl ester at one terminus and an aldehyde at the other.[1] This unique arrangement of functional groups imparts a dual reactivity that makes it a valuable intermediate in the synthesis of a variety of organic molecules, including heterocycles and other complex scaffolds relevant to drug discovery and materials science. Understanding its core physical and chemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of Ethyl 5-oxopentanoate are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.

Table 1: Physicochemical Properties of Ethyl 5-oxopentanoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [2][3] |

| Molecular Weight | 144.17 g/mol | [1][4] |

| IUPAC Name | ethyl 5-oxopentanoate | [1] |

| Synonyms | 5-oxopentanoic acid ethyl ester, 4-carbethoxybutanal, Ethyl glutaraldehydate | [1] |

| CAS Number | 22668-36-6 | [1][2] |

| Appearance | Colorless oil | [5] |

| Density | 0.995 g/mL (predicted) | [3] |

| Boiling Point | Not available (experimentally) | [4] |

| Melting Point | Not available | [4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; insoluble in water.[3] | |

| XLogP3-AA | 0.2 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

Chemical Structure and Reactivity

Ethyl 5-oxopentanoate's structure is characterized by a flexible aliphatic chain with two key functional groups that dictate its chemical behavior.

Caption: Chemical structure of Ethyl 5-oxopentanoate.

The presence of both an aldehyde and an ester group allows for a range of chemical transformations. The aldehyde functionality is generally more reactive towards nucleophiles than the ester. This differential reactivity can be exploited for selective chemical modifications.

Key Reactions:

-

Nucleophilic Addition to the Aldehyde: The aldehyde group readily undergoes nucleophilic attack to form alcohols (via reduction with agents like NaBH₄), cyanohydrins, imines, and acetals.

-

Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, yielding ethyl 5-carboxypentanoate.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 5-oxopentanoic acid.

-

Intramolecular Reactions: The proximity of the two functional groups allows for the possibility of intramolecular cyclization reactions under specific conditions, potentially leading to the formation of lactones or other heterocyclic systems.

Experimental Protocols

Synthesis of Ethyl 5-oxopentanoate

A common method for the synthesis of Ethyl 5-oxopentanoate is through the oxidation of a corresponding precursor. The following protocol is adapted from established literature.[5]

Workflow for the Synthesis of Ethyl 5-oxopentanoate

Caption: Synthetic workflow for Ethyl 5-oxopentanoate.

Materials:

-

Ethyl 5-bromopentanoate (42 g)

-

Sodium bicarbonate (34 g)

-

Pyridine N-oxide (38 g)

-

Toluene (250 ml)

-

Water (400 ml)

-

Magnesium sulphate (anhydrous)

Procedure:

-

Combine Ethyl 5-bromopentanoate, sodium bicarbonate, and pyridine N-oxide in 250 ml of toluene in a round-bottom flask.

-

Heat the mixture under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.[5]

-

After cooling, transfer the reaction mixture to a separatory funnel and partition with 400 ml of water.[5]

-

Separate the toluene layer, and extract the aqueous layer with an additional 100 ml of toluene.[5]

-

Combine the toluene extracts and dry over anhydrous magnesium sulphate.[5]

-

Remove the toluene by fractional distillation.

-

Distill the residue under vacuum to yield Ethyl 5-oxopentanoate as a colorless oil. The reported yield is 14.1 g.[5] A mass spectrometry analysis should show a molecular ion (M+) at m/z = 144.[5]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.77 | t | 1H | -CHO |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.55 | t | 2H | -CH₂CHO |

| 2.35 | t | 2H | -CH₂CO₂Et |

| 1.95 | p | 2H | -CH₂CH₂CH₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 201.9 | -CHO |

| 173.0 | -CO₂Et |

| 60.5 | -OCH₂CH₃ |

| 43.2 | -CH₂CHO |

| 33.0 | -CH₂CO₂Et |

| 19.8 | -CH₂CH₂CH₂- |

| 14.2 | -OCH₂CH₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 2720 | Medium | C-H stretch (aldehyde) |

| 1735 | Strong | C=O stretch (ester) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1200-1000 | Strong | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 144 | [M]⁺ |

| 115 | [M - CHO]⁺ |

| 99 | [M - OCH₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CHO]⁺ |

Stability and Storage

While specific stability studies on Ethyl 5-oxopentanoate are not widely published, general knowledge of aldehydes and esters suggests certain precautions. Aldehydes are prone to oxidation to carboxylic acids, especially in the presence of air. Esters can undergo hydrolysis in the presence of acid or base and water. Therefore, it is recommended to store Ethyl 5-oxopentanoate under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerator or freezer) to minimize degradation.

Applications in Research and Development

Ethyl 5-oxopentanoate's bifunctional nature makes it a useful starting material for the synthesis of various organic compounds. Its potential applications include:

-

Heterocycle Synthesis: The aldehyde and ester groups can participate in cyclization reactions to form five- or six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.

-

Fine Chemical Synthesis: It can be used as a precursor for the synthesis of fragrances and food additives.[3]

-

Polymer Chemistry: The molecule could potentially be used as a monomer or a cross-linking agent in the development of new polymers.

Conclusion

Ethyl 5-oxopentanoate is a valuable bifunctional molecule with significant potential in organic synthesis. This guide has summarized its known physical and chemical properties, provided a detailed synthesis protocol, and offered predicted spectroscopic data to aid in its characterization. While there is a clear need for more comprehensive experimental data, particularly spectroscopic and stability studies, the information presented here provides a solid foundation for researchers and scientists working with this versatile compound. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential in drug discovery and materials science.

References

Stability and Storage of Ethyl 5-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814) is a versatile bifunctional molecule utilized in the synthesis of a variety of organic compounds. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development. This technical guide provides a comprehensive overview of the stability profile of Ethyl 5-oxopentanoate, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Chemical Profile and Core Stability

Ethyl 5-oxopentanoate, also known as ethyl glutaraldehydate, possesses both an ester and an aldehyde functional group, which dictates its chemical reactivity and stability. Under standard ambient conditions (room temperature), the product is chemically stable. However, its susceptibility to degradation increases with exposure to heat, incompatible materials, and non-optimal storage conditions.

Key Stability Considerations:

-

Thermal Stability: Heating should be avoided as vapors may form explosive mixtures with air at elevated temperatures.

-

Hydrolytic Stability: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding ethanol (B145695) and 5-oxopentanoic acid (levulinic acid).

-

Oxidative Stability: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid.

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents are incompatible and can accelerate degradation.[1]

Recommended Storage and Handling

To maintain the quality and shelf-life of Ethyl 5-oxopentanoate, adherence to the following storage and handling guidelines is crucial.

Storage Conditions

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[2][3] The recommended storage temperature is typically found on the product label. | Minimizes vaporization and potential for thermally induced degradation. |

| Atmosphere | Store in a well-ventilated place.[2] Keep container tightly closed in a dry environment. | Prevents the accumulation of flammable vapors and minimizes exposure to moisture, which can cause hydrolysis. |

| Light | While not explicitly stated as light-sensitive, storage in opaque or amber containers is a good practice for aldehydes. | Protects against potential photolytic degradation pathways. |

| Container | Use the original container or an approved alternative made from a compatible material.[4] Mild steel drums are listed as suitable packaging material. | Ensures no leaching or reaction with the container material. |

Handling Precautions

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Use only non-sparking tools and take precautionary measures against static discharge.[2]

-

Ground and bond container and receiving equipment.[2]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

Potential Degradation Pathways

The primary degradation pathways for Ethyl 5-oxopentanoate involve its two functional groups: the ethyl ester and the aldehyde.

Caption: Potential degradation pathways for Ethyl 5-oxopentanoate.

Experimental Protocols for Stability Assessment

The following protocols are generalized methodologies for conducting forced degradation and long-term stability studies. These should be adapted based on the specific analytical capabilities and regulatory requirements.

Forced Degradation Study

Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of Ethyl 5-oxopentanoate in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Adjust the pH of the solution with a suitable acid (e.g., HCl) and incubate at a controlled temperature.

-

Basic Hydrolysis: Adjust the pH of the solution with a suitable base (e.g., NaOH) and incubate at a controlled temperature.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide) at a controlled temperature.

-

Thermal Stress: Expose a solid or solution sample to elevated temperatures.

-

Photostability: Expose a solution to a controlled light source (e.g., UV lamp).

-

-

Time Points: Withdraw aliquots at various time intervals.

-

Analysis: Analyze the stressed samples and control samples (stored under recommended conditions) using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the parent compound and any degradation products.

Long-Term Stability Study

Long-term stability studies evaluate the stability of a substance under the recommended storage conditions to establish a re-test period or shelf life.

Methodology:

-

Storage: Store multiple batches of Ethyl 5-oxopentanoate under the recommended storage conditions (cool, dry, well-ventilated, and protected from light).

-

Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Parameters to Test:

-

Appearance (color, clarity)

-

Assay (quantification of Ethyl 5-oxopentanoate)

-

Purity (detection and quantification of impurities/degradation products)

-

Water content

-

-

Data Analysis: Analyze the data for any trends in degradation or changes in physical and chemical properties over time.

Conclusion

Ethyl 5-oxopentanoate is a stable compound when stored and handled according to the recommended guidelines. The primary stability concerns are its potential for hydrolysis and oxidation, which can be mitigated by storing it in a cool, dry, and well-ventilated place, away from incompatible materials. For critical applications, it is strongly recommended to perform in-house stability testing to confirm its suitability for the intended use and to establish an appropriate shelf life. This guide provides the foundational information and experimental frameworks necessary for researchers, scientists, and drug development professionals to ensure the quality and integrity of Ethyl 5-oxopentanoate in their work.

References

A Technical Guide to the Commercial Availability of Ethyl 5-oxopentanoate for Researchers and Drug Development Professionals

An In-depth Review of Suppliers, Purity, and Physicochemical Properties

For researchers, scientists, and professionals in the field of drug development, the accessibility and purity of key chemical intermediates are of paramount importance. Ethyl 5-oxopentanoate (B1240814), a versatile building block in organic synthesis, is one such compound. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant data for its application in research and development.

Physicochemical Properties

Ethyl 5-oxopentanoate, identified by the CAS number 22668-36-6, possesses the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol .[1][2] Its structure features both an ester and an aldehyde functional group, making it a valuable precursor for a variety of chemical transformations.

| Property | Value | Reference |

| CAS Number | 22668-36-6 | [1][2][3] |

| Molecular Formula | C7H12O3 | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| SMILES | CCOC(=O)CCCC=O | [2][4] |

| InChIKey | WUPBOSISFPJABC-UHFFFAOYSA-N | [4] |

Commercial Availability

A survey of chemical suppliers indicates that Ethyl 5-oxopentanoate is commercially available from various sources, typically with a purity of 97%. The table below summarizes the offerings from prominent suppliers. It is important to note that while many suppliers list "Ethyl pentanoate" or its derivatives, care must be taken to specifically source Ethyl 5-oxopentanoate (CAS 22668-36-6).

| Supplier | Purity | Product Number | Additional Information |

| SynQuest Laboratories | 97% | 2123-1-73 | MDL Number: MFCD12025145 |

| BLD Pharm | ≥97% | BD136959 | Storage: Inert atmosphere, store in freezer, under -20°C |

Quality Control and Experimental Workflow

A logical workflow for the quality control of commercially sourced Ethyl 5-oxopentanoate is crucial to ensure the integrity of subsequent experiments. This typically involves identity confirmation and purity assessment.

Figure 1: A typical quality control workflow for incoming Ethyl 5-oxopentanoate.

Synthesis Pathway Overview

Understanding the potential synthetic routes of Ethyl 5-oxopentanoate can provide insight into potential impurities. A common laboratory-scale synthesis involves the oxidation of a corresponding alcohol.

References

- 1. CAS 22668-36-6 | 2123-1-73 | MDL MFCD12025145 | Ethyl 5-oxopentanoate | SynQuest Laboratories [synquestlabs.com]

- 2. 22668-36-6|Ethyl 5-oxopentanoate|BLD Pharm [bldpharm.com]

- 3. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to Ethyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopentanoate (B1240814) is a bifunctional organic molecule containing both an ester and an aldehyde functional group. Its chemical structure makes it a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 5-oxopentanoate, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in medicinal chemistry and drug development. While direct biological activity and involvement in specific signaling pathways are not extensively documented for the title compound itself, its utility as a precursor for bioactive molecules is highlighted.

Chemical Identity and Physicochemical Properties

Ethyl 5-oxopentanoate, systematically named ethyl 5-oxopentanoate according to IUPAC nomenclature, is also known by synonyms such as 4-carbethoxybutanal and 5-oxopentanoic acid ethyl ester.[1] The fundamental properties of this compound are summarized in the table below. Experimental values for some properties like boiling point and density are not consistently reported in the literature, hence computed values are also provided for reference.

| Property | Value | Source |

| IUPAC Name | ethyl 5-oxopentanoate | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 22668-36-6 | [1] |

| Canonical SMILES | CCOC(=O)CCCC=O | [1] |

| InChI Key | WUPBOSISFPJABC-UHFFFAOYSA-N | [1] |

| Appearance | Colorless oil | |

| Boiling Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Solubility | Expected to be soluble in polar organic solvents. | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of ethyl 5-oxopentanoate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are detailed in the following table.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ester) | ~1.2 | Triplet | ~7 |

| -CH₂- (ester) | ~4.1 | Quartet | ~7 |

| -CH₂- (C3) | ~1.9 | Quintet | ~7 |

| -CH₂- (C2) | ~2.4 | Triplet | ~7 |

| -CH₂- (C4) | ~2.6 | Triplet | ~7 |

| -CHO (aldehyde) | ~9.8 | Triplet | ~1.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to each carbon atom in the molecule. The expected chemical shifts are presented below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H₃ (ester) | ~14 |

| -C H₂- (ester) | ~60 |

| -C H₂- (C3) | ~20 |

| -C H₂- (C2) | ~35 |

| -C H₂- (C4) | ~43 |

| -C =O (ester) | ~173 |

| -C HO (aldehyde) | ~202 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of ethyl 5-oxopentanoate is expected to show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, and α-cleavage adjacent to the aldehyde and ester carbonyl groups.

Experimental Protocols

Synthesis of Ethyl 5-oxopentanoate

A common method for the synthesis of ethyl 5-oxopentanoate involves the oxidation of a corresponding precursor. One documented procedure is the oxidation of ethyl 5-hydroxypentanoate. A detailed experimental protocol for a related synthesis is provided below.

Synthesis via Oxidation of Ethyl 5-bromopentanoate

This method utilizes ethyl 5-bromopentanoate as the starting material.

-

Materials:

-

Ethyl 5-bromopentanoate

-

Sodium bicarbonate

-

Pyridine (B92270) N-oxide

-

Magnesium sulfate

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in toluene (250 ml).

-

Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 9 hours.

-

After cooling to room temperature, partition the reaction mixture with water (400 ml).

-

Separate the toluene layer and extract the aqueous layer with an additional portion of toluene (100 ml).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the toluene by fractional distillation.

-

Purify the residue by vacuum distillation to yield ethyl 5-oxopentanoate as a colorless oil.

-

Applications in Organic and Medicinal Chemistry

Ethyl 5-oxopentanoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents. Its bifunctional nature allows for a variety of chemical transformations.

Synthesis of Heterocyclic Compounds

The aldehyde and ester functionalities of ethyl 5-oxopentanoate can be utilized in cyclization reactions to form various heterocyclic systems. For instance, it can react with hydrazines to form pyridazinones or with β-ketoesters in a Robinson annulation type of reaction. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Precursor for Bioactive Molecules

While ethyl 5-oxopentanoate itself is not reported to have significant biological activity, it is a key building block for the synthesis of molecules with therapeutic potential. Its derivatives have been investigated for various medicinal applications. For example, related γ-ketoamides are precursors to pyrazolone (B3327878) derivatives, which are known to possess anti-inflammatory and antimicrobial properties.[2]

Biological Role and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific biological roles or signaling pathway interactions of ethyl 5-oxopentanoate. Its metabolic fate in biological systems is presumed to follow standard pathways for esters and aldehydes, involving hydrolysis of the ester to 5-oxopentanoic acid and ethanol, followed by oxidation of the aldehyde to a carboxylic acid. 5-Oxopentanoic acid can then enter central metabolism.

Further research and biological screening are necessary to elucidate any direct pharmacological effects or interactions with cellular signaling cascades.

Logical Workflow and Diagrams

General Synthesis Workflow

The synthesis of ethyl 5-oxopentanoate typically involves the functional group transformation of a suitable precursor. A generalized workflow is depicted below.

Caption: A simplified workflow for the synthesis of ethyl 5-oxopentanoate.

Application in Heterocycle Synthesis

The utility of ethyl 5-oxopentanoate as a building block in the synthesis of heterocyclic compounds is a key aspect of its chemical reactivity. The diagram below illustrates a conceptual pathway for the synthesis of a dihydropyridinone derivative.

Caption: Conceptual flow for synthesizing a dihydropyridinone from ethyl 5-oxopentanoate.

Conclusion

Ethyl 5-oxopentanoate is a valuable synthetic intermediate with significant potential in organic and medicinal chemistry. While its direct biological activity remains to be thoroughly investigated, its role as a precursor to complex heterocyclic structures, which are often associated with a wide range of pharmacological activities, is well-established. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, aiming to facilitate its use in research and drug development endeavors. Further studies are warranted to explore the full potential of this versatile molecule and its derivatives in the quest for novel therapeutic agents.

References

An In-Depth Technical Guide to Ethyl 5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxopentanoate (B1240814) is a bifunctional organic compound containing both an ester and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds and other complex molecules of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and key spectroscopic data.

Chemical Identity and Alternate Names

Ethyl 5-oxopentanoate is systematically named as the ethyl ester of 5-oxopentanoic acid. It is also known by several other names, which are crucial for researchers to identify this compound in various chemical databases and literature.

Table 1: Synonyms and Identifiers for Ethyl 5-oxopentanoate

| Name Type | Identifier |

| IUPAC Name | ethyl 5-oxopentanoate |

| CAS Number | 22668-36-6[1] |

| Molecular Formula | C₇H₁₂O₃[1] |

| Molecular Weight | 144.17 g/mol [1] |

| Synonym | 5-oxo-pentanoic acid ethyl ester[1] |

| Synonym | Pentanoic acid, 5-oxo-, ethyl ester[1] |

| Synonym | 4-carbethoxybutanal[1] |

| InChI | InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3[1] |

| InChIKey | WUPBOSISFPJABC-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CCCC=O[1] |

Physicochemical Properties

The physical and chemical properties of Ethyl 5-oxopentanoate are essential for its handling, storage, and application in chemical reactions. While experimentally determined data for some properties are not widely published, computed values from reliable sources are available.

Table 2: Physicochemical Data for Ethyl 5-oxopentanoate

| Property | Value | Source |

| Appearance | Colourless oil | |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Topological Polar Surface Area | 43.4 Ų | |

| XLogP3-AA | 0.2 | [1] |

Synthesis of Ethyl 5-oxopentanoate

A common method for the synthesis of Ethyl 5-oxopentanoate involves the oxidation of a corresponding halo-ester. The following protocol is a detailed procedure for its preparation.

Experimental Protocol: Oxidation of Ethyl 5-bromopentanoate

This procedure describes the synthesis of ethyl 5-oxopentanoate from ethyl 5-bromopentanoate using pyridine (B92270) N-oxide as the oxidizing agent in the presence of sodium bicarbonate.[2]

Materials and Reagents:

-

Ethyl 5-bromopentanoate (42 g)

-

Sodium bicarbonate (34 g)

-

Pyridine N-oxide (38 g)

-

Toluene (B28343) (350 ml)

-

Water

-

Magnesium sulfate

Procedure:

-

Combine Ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in 250 ml of toluene in a reaction vessel.

-

Heat the mixture under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.

-

After cooling, transfer the reaction mixture to a separatory funnel and partition with 400 ml of water.

-

Separate the toluene layer, and extract the aqueous layer with an additional 100 ml of toluene.

-

Combine the organic extracts and dry them over magnesium sulfate.

-

Remove the toluene by fractional distillation.

-

Distill the residue under vacuum to yield Ethyl 5-oxopentanoate as a colourless oil (14.1 g).[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 5-oxopentanoate.

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of Ethyl 5-oxopentanoate.

Table 3: Spectroscopic Data for Ethyl 5-oxopentanoate

| Technique | Data |

| Mass Spectrometry (MS) | M+ 144[2] |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

References

Methodological & Application

Application of Ethyl 5-oxopentanoate in Medicinal Chemistry: A Detailed Guide for Researchers

For Immediate Release

Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring both an ester and a keto group, allows for its elaboration into various pharmacologically active agents, including those with anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging Ethyl 5-oxopentanoate in their research endeavors.

Overview of Ethyl 5-oxopentanoate

Ethyl 5-oxopentanoate (C7H12O3) is a γ-keto ester that serves as a key intermediate in organic synthesis.[1] Its reactivity at both the carbonyl and ester functionalities makes it an ideal starting material for constructing complex molecular architectures.

Chemical Properties:

| Property | Value |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol [1] |

| CAS Number | 22668-36-6[1] |

| Appearance | Colorless oil[2] |

Synthesis of Ethyl 5-oxopentanoate

A common method for the synthesis of Ethyl 5-oxopentanoate involves the oxidation of a corresponding halo-ester. A detailed protocol is provided below.

Experimental Protocol: Synthesis of Ethyl 5-oxopentanoate[2]

Materials:

-

Ethyl 5-bromopentanoate (42 g)

-

Sodium bicarbonate (34 g)

-

Pyridine (B92270) N-oxide (38 g)

-

Toluene (B28343) (250 ml)

-

Water (400 ml)

-

Magnesium sulfate

Procedure:

-

Combine Ethyl 5-bromopentanoate, sodium bicarbonate, and pyridine N-oxide in toluene in a reaction vessel.

-

Heat the mixture under reflux with vigorous stirring in a nitrogen atmosphere for 9 hours.

-

After cooling, partition the product with water.

-

Separate the toluene layer and extract the aqueous layer with an additional 100 ml of toluene.

-

Combine the toluene extracts and dry over magnesium sulfate.

-

Remove the toluene by fractional distillation.

-

Distill the residue under vacuum to obtain Ethyl 5-oxopentanoate as a colorless oil.

Yield: 14.1 g

Application in the Synthesis of Bioactive Heterocycles

Ethyl 5-oxopentanoate is a precursor to 1,4-dicarbonyl compounds, which are pivotal in the synthesis of five-membered heterocycles like pyrroles and furans through the Paal-Knorr synthesis. These heterocyclic cores are present in numerous pharmaceuticals.

Synthesis of Substituted Pyrroles with Anticancer Activity

Substituted pyrroles, synthesized from γ-ketoesters, have demonstrated significant potential as anticancer agents. The Paal-Knorr pyrrole (B145914) synthesis is a straightforward method for their preparation.

Materials:

-

Hexane-2,5-dione (a 1,4-dicarbonyl compound derivable from Ethyl 5-oxopentanoate)

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for 15 minutes.

-

Cool the flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole Derivative (MI-1) | Malignant Cells | Apoptosis-inducing concentrations | [3] |

| Pyrrole Derivative (D1) | Malignant Cells | Apoptosis-inducing concentrations | [3] |

| 5-halogenated-7-azaindolin-2-one with pyrrole moiety (13c7) | MCF-7, etc. | 4.49 - 15.39 | [4] |

Synthesis of Substituted Furans with Antimicrobial Activity

Furan (B31954) derivatives synthesized from γ-ketoesters have shown promising antimicrobial activity. The Paal-Knorr furan synthesis provides an efficient route to these compounds.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative furan derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Furan-based pyrimidine-thiazolidinones (8k) | E. coli | 12.5 | [5] |

| Furan-based pyrimidine-thiazolidinones (8d, 8e) | A. niger | 100 | [5] |

| Phenylfuran derivatives (4c, 4d, 4e, 4f) | MRSA | 2 | [6] |

| 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives | Candida albicans | 64 | [1] |

| 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives | S. aureus | 128 | [1] |

Application in Photodynamic Therapy (PDT)

Ethyl 5-oxopentanoate can serve as a starting material for the synthesis of 5-aminolevulinic acid (ALA) and its derivatives. ALA is a crucial prodrug in photodynamic therapy, a treatment modality for various cancers and other diseases.[6] Upon administration, ALA is metabolized to protoporphyrin IX (PpIX), a potent photosensitizer.[6]

Potential Mechanisms of Action of Derived Compounds

Derivatives of Ethyl 5-oxopentanoate, particularly the heterocyclic compounds, may exert their therapeutic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[7] Some pyrrole derivatives have been investigated as potential EGFR inhibitors.[3]

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and transcription.[8] Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for anticancer drugs.[9]

Protocols for Biological Evaluation

Protocol: MTT Assay for Anticancer Activity[11][12]

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[13][14]

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Test compounds

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Ethyl 5-oxopentanoate is a highly valuable and versatile starting material in medicinal chemistry. Its ability to be readily converted into a variety of heterocyclic scaffolds provides a rich platform for the discovery and development of novel therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers aiming to explore the potential of Ethyl 5-oxopentanoate and its derivatives in the ongoing search for new and effective treatments for cancer and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of new pyrazole derivatives and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]